molecular formula C16H13N3O B13765243 4-(4-Amino-naphthalen-1-ylazo)-phenol CAS No. 74217-45-1

4-(4-Amino-naphthalen-1-ylazo)-phenol

Cat. No.: B13765243
CAS No.: 74217-45-1
M. Wt: 263.29 g/mol
InChI Key: FFDPIXCSGZIVSA-UHFFFAOYSA-N
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Description

4-(4-Amino-naphthalen-1-ylazo)-phenol (C₁₆H₁₃N₃O) is an azo dye characterized by an amino (-NH₂) group at the 4-position of the naphthalene ring and a phenol (-OH) group at the para-position of the phenyl ring, connected via an azo (-N=N-) bridge . This structure facilitates intramolecular charge transfer (ICT), a critical feature for nonlinear optical (NLO) properties and photonic applications. Azo dyes are widely studied for their tunable electronic properties, which depend on substituent effects and π-conjugation .

Properties

CAS No.

74217-45-1

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

4-[(4-aminonaphthalen-1-yl)diazenyl]phenol

InChI

InChI=1S/C16H13N3O/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(20)8-6-11/h1-10,20H,17H2

InChI Key

FFDPIXCSGZIVSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound generally proceeds via two main steps:

  • Step 1: Diazotization
    An aromatic amine, specifically 4-amino-naphthalene, is treated with nitrous acid (generated in situ from sodium nitrite and acid) under cold conditions (0–5 °C) to form the corresponding diazonium salt.

  • Step 2: Azo Coupling
    The diazonium salt is then coupled with phenol under alkaline conditions to yield the azo compound this compound.

This classic diazotization and coupling approach is widely used for azo dye synthesis due to its reliability and efficiency.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature pH/Medium Yield (%) Notes
Diazotization 4-Amino-naphthalene + NaNO2 + HCl 0–5 °C Acidic (HCl) High Keep temperature low to stabilize diazonium salt
Coupling Diazonium salt + Phenol + NaOH or Na2CO3 0–5 °C initially, then room temp Alkaline (pH ~9-11) 60–80 Alkaline medium promotes coupling; temperature control critical for selectivity
Purification Recrystallization from ethanol or ethanol-DMF Room temperature N/A Enhances purity and yield

Research Data and Analysis

Yield and Purity Considerations

  • The diazotization step requires careful temperature control (0–5 °C) to maintain the stability of the diazonium salt and prevent side reactions or decomposition.
  • Coupling reactions are favored in alkaline media, which deprotonate the phenol, increasing its nucleophilicity and enhancing coupling efficiency.
  • Recrystallization from ethanol or ethanol-DMF mixtures improves the purity of the final azo dye and can achieve yields in the range of 60–80%.

Spectroscopic Characterization

Typical characterization of this compound includes:

Summary Table of Preparation Methods

Parameter Description/Condition Impact on Synthesis
Aromatic amine 4-Amino-naphthalene Precursor for diazonium salt
Diazotization reagent Sodium nitrite (NaNO2) + HCl Forms diazonium salt under acidic conditions
Temperature (diazotization) 0–5 °C Stability of diazonium salt
Coupling partner Phenol Coupling to form azo dye
pH (coupling) Alkaline (NaOH or Na2CO3) Enhances nucleophilicity and coupling efficiency
Solvent for purification Ethanol or ethanol-DMF Improves purity and crystallinity
Typical yield 60–80% Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-naphthalen-1-ylazo)-phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(4-Amino-naphthalen-1-ylazo)-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.

Mechanism of Action

The mechanism of action of 4-(4-Amino-naphthalen-1-ylazo)-phenol involves its interaction with molecular targets through its azo group (N=N) and phenolic hydroxyl group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of colored complexes. The molecular pathways involved include:

    Binding to proteins and nucleic acids: The compound can form covalent bonds with amino acids and nucleotides, affecting their function.

    Generation of reactive oxygen species (ROS): In certain conditions, the compound can generate ROS, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 4-(4-Amino-naphthalen-1-ylazo)-phenol with structurally analogous azo-phenol derivatives:

Compound Name Molecular Formula Substituents Key Electronic Features References
This compound C₁₆H₁₃N₃O -NH₂ (electron-donating), -OH Strong ICT due to amino-phenol conjugation
4-(4-Nitrophenylazo)phenol C₁₂H₉N₃O₃ -NO₂ (electron-withdrawing), -OH Enhanced dipole moment from nitro group
(E)-4-((2-Hydroxynaphthalen-1-yl)diazenyl)benzoic acid ([A1]) C₁₇H₁₂N₂O₃ -COOH (electron-withdrawing), -OH Reduced ICT due to carboxylic acid
1-(4-Hydroxyphenylazo)-2-naphthalenol C₁₆H₁₂N₂O₂ Dual -OH groups Increased hydrogen bonding, redshifted absorption
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol C₂₀H₁₈N₄O -NH₂, -N=N-Ph-NH- Extended conjugation, dual charge transfer pathways

Key Observations :

  • Electron-donating groups (e.g., -NH₂) enhance ICT and reduce HOMO-LUMO gaps, improving NLO responses .
  • Electron-withdrawing groups (e.g., -NO₂, -COOH) increase dipole moments but may hinder charge transfer unless balanced with donor groups .
  • Dual hydroxyl groups (e.g., 1-(4-Hydroxyphenylazo)-2-naphthalenol) promote aggregation and redshifted absorption, useful in sensor applications .

Nonlinear Optical (NLO) Properties

NLO performance is quantified by parameters such as hyperpolarizability (β), third-order susceptibility (χ³), and nonlinear refractive index (n₂).

Compound Name β (10⁻³⁰ esu) χ³ (10⁻⁶ esu) n₂ (10⁻⁶ cm²/W) Key Findings References
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol* 2.26 2.89 -4.04 High β and χ³ due to imidazole conjugation
4-(4-Nitrophenylazo)phenol N/A 3.5† N/A Elevated χ³ from nitro-induced polarization
This compound (inferred) ~2.5‡ ~3.0‡ ~-3.5‡ Predicted high β/χ³ due to amino donor

*Not an azo compound but included for NLO benchmarking. †Estimated from structural analogs. ‡Theoretical predictions based on substituent effects.

Key Observations :

  • Azo compounds with amino donors exhibit higher β and χ³ values compared to nitro-substituted analogs due to stronger ICT .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Amino-naphthalen-1-ylazo)-phenol, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via diazo coupling between 4-aminonaphthalene derivatives and phenol precursors. A typical procedure involves:

  • Dissolving 4-aminonaphthalene in ethanol with glacial acetic acid as a catalyst.
  • Adding a phenol derivative (e.g., 4-hydroxybenzaldehyde) under reflux (4–6 hours) to form the azo bond .
  • Purification via recrystallization or column chromatography.
    • Key variables include pH control (to stabilize the diazonium intermediate) and temperature optimization to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • UV-Vis : Confirm the azo group’s π→π* transition (~400–500 nm) and n→π* transition (~300–350 nm) .
  • FTIR : Identify characteristic peaks for –N=N– (1450–1600 cm⁻¹), phenolic –OH (3200–3600 cm⁻¹), and aromatic C–H stretching .
  • NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and amino groups (δ ~5 ppm, exchangeable) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :

  • The azo group is prone to photodegradation; store in amber vials under inert gas (N₂/Ar) .
  • Avoid acidic conditions, which may protonate the amino group and reduce solubility .

Advanced Research Questions

Q. How does hydrogen bonding influence the crystal packing of this compound, and what software tools are recommended for structural refinement?

  • Methodological Answer :

  • The phenolic –OH and amino groups participate in intermolecular hydrogen bonds, forming chains or sheets. Use graph-set analysis (e.g., Etter’s rules) to categorize motifs like D (donor) and A (acceptor) patterns .
  • Refinement software: SHELXL for small-molecule crystallography and SHELXPRO for macromolecular interfaces. Validate hydrogen-bond geometries using Mercury or OLEX2 .

Q. What experimental strategies can resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-validate data using complementary techniques:
  • Compare experimental UV-Vis spectra with NIST reference data .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Perform X-ray diffraction for unambiguous structural assignment .
  • Replicate synthesis under standardized conditions to isolate batch-specific variations .

Q. How can this compound be functionalized for applications in conductive polymers or optoelectronic materials?

  • Methodological Answer :

  • Oxidative polycondensation : Use H₂O₂ or NaOCl in alkaline media (pH 10–12) at 50–90°C to form polymeric networks via phenolic –OH coupling .
  • Electrochemical characterization : Measure conductivity via cyclic voltammetry (CV) to assess redox activity of the azo group .

Q. What biological assays are suitable for evaluating the compound’s potential as a protein kinase inhibitor or antimicrobial agent?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure binding affinity to kinases .
  • Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Correlate activity with logP values to assess membrane permeability .

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